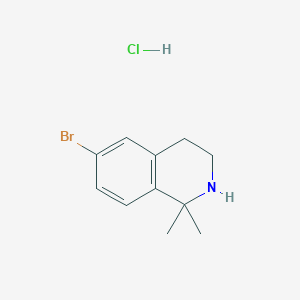
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds with significant pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. Its bromine atom can participate in halogen bonding, influencing its binding affinity and specificity. The compound’s structure allows it to mimic or interfere with natural substrates or signaling molecules, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 6-Iodo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
Uniqueness
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s binding properties and biological activity compared to its chloro, fluoro, and iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
6-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H |
Clé InChI |
JPPGTFIGDFTFIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CCN1)C=C(C=C2)Br)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)

![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)

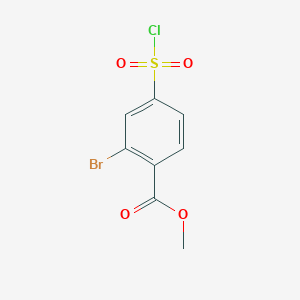
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

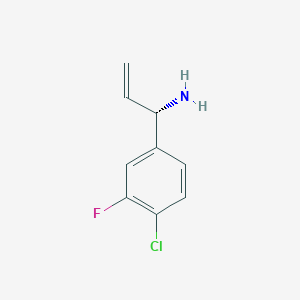
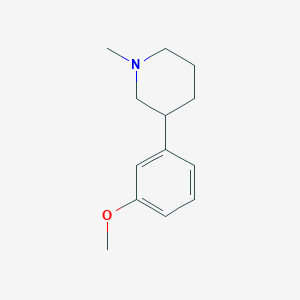
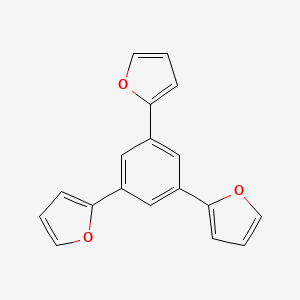
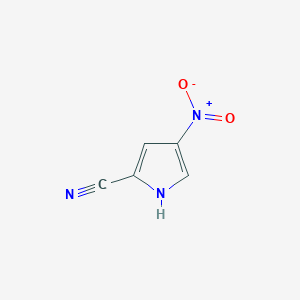

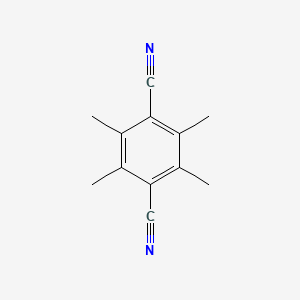
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
